![molecular formula C11H20BrN B13947620 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane: is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[44]nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane typically involves the reaction of a suitable azaspiro compound with a bromomethylating agent. One common method is the bromomethylation of 2-ethyl-2-azaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with spirocyclic frameworks.
Material Science: Utilized in the design of novel materials with unique structural properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group. This allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The spirocyclic structure provides rigidity and stability, which can influence its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Bromomethyl)-2-azaspiro[4.4]nonane
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 1,6-Dioxaspiro[4.4]nonane
Comparison
Compared to other similar compounds, 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane is unique due to the presence of the ethyl group and the azaspiro framework. This structural variation can lead to different reactivity and potential applications. For example, the presence of nitrogen in the azaspiro ring can enhance its nucleophilicity and ability to participate in various chemical reactions.
Propiedades
Fórmula molecular |
C11H20BrN |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20BrN/c1-2-13-6-5-11(9-13)4-3-10(7-11)8-12/h10H,2-9H2,1H3 |
Clave InChI |
MOJPNBUHZPQHJY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCC(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


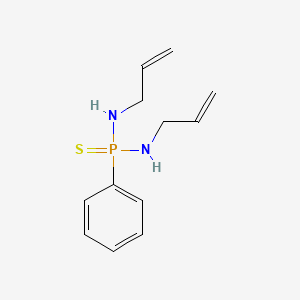
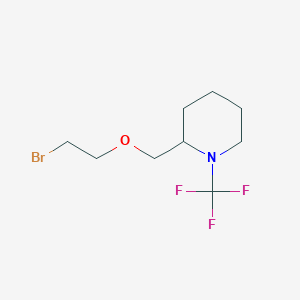
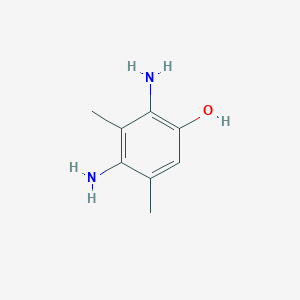
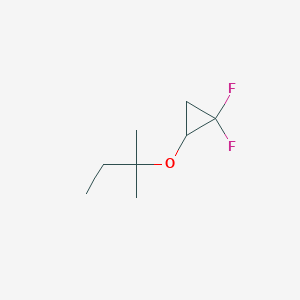
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
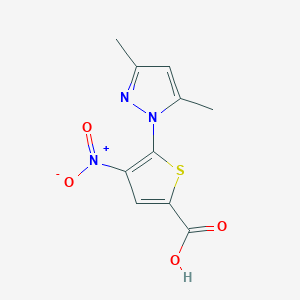
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)

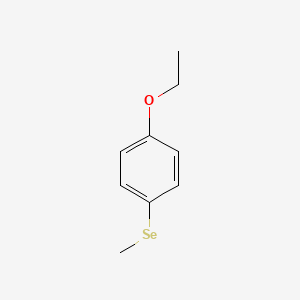


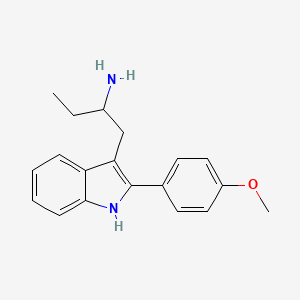
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
